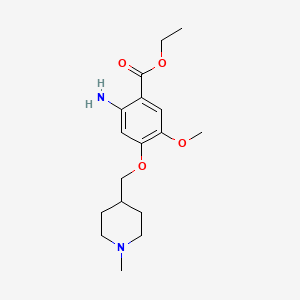

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Vue d'ensemble

Description

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various ethyl benzoate derivatives, which are structurally related compounds. These derivatives are often synthesized for their potential applications in medicinal chemistry and as intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was synthesized through a condensation reaction followed by a reduction step . Similarly, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared through a series of reactions that included etherification and esterification steps . These methods highlight the versatility of ethyl benzoate derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of ethyl benzoate derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was established based on 1H-NMR, 13C-NMR, and mass spectral data . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, are also used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Ethyl benzoate derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate was used as a reagent to produce heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems . The reactivity of these compounds allows for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are influenced by their functional groups and molecular structure. These properties are essential for understanding their behavior in different environments and for their application in various fields. The papers provided do not detail the physical properties of the specific compound , but such properties are typically characterized using techniques like melting point determination, solubility testing, and chromatography .

Applications De Recherche Scientifique

Application in Topical Anesthesia and Associated Risks

- Benzocaine, a related local anesthetic, is noted for its use in topical anesthesia of the skin and mucous membranes prior to endoscopic procedures. Despite its effectiveness, it has been associated with methemoglobinemia, a condition affecting the oxygen-carrying capacity of blood, in various patient populations, highlighting the importance of informed consent and awareness of potential risks when using such compounds (Kuschner et al., 2000).

Use in UV Protection and Cosmetic Applications

- Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, commercially known as Uvinul A plus®, is primarily used as a UV filter in sunscreens and other cosmetic products. A study investigated its metabolism and urinary excretion kinetics in humans, revealing major urinary metabolites and providing insights into the systemic exposure levels. This study could offer a model for understanding the metabolic pathways and exposure risks of similar compounds (Stoeckelhuber et al., 2020).

Role in Neurological Research and Cognitive Function

- Sodium benzoate, another related compound and a D-amino acid oxidase inhibitor, has shown promise in improving cognitive functions in patients with chronic schizophrenia and mild cognitive impairment. It demonstrates the potential of certain benzoate derivatives in neurological and psychiatric research, potentially opening avenues for exploring the effects of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate in similar contexts (Lane et al., 2013; Lane et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBGZCDJLZJQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619239 | |

| Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate | |

CAS RN |

264208-66-4 | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264208-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)